3,3'-Dichloro-4'-fluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Dichloro-4’-fluorobenzophenone: is an organic compound with the molecular formula C13H7Cl2FO . It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine and fluorine atoms. This compound is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dichloro-4’-fluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-chloro-4-fluorobenzoyl chloride and 3-chlorobenzene as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
3-chloro-4-fluorobenzoyl chloride+3-chlorobenzeneAlCl33,3’-Dichloro-4’-fluorobenzophenone
Industrial Production Methods: In industrial settings, the production of 3,3’-Dichloro-4’-fluorobenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,3’-Dichloro-4’-fluorobenzophenone can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine). Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Reduction Reactions: The carbonyl group in 3,3’-Dichloro-4’-fluorobenzophenone can be reduced to a secondary alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution: Formation of substituted benzophenones.
Reduction: Formation of 3,3’-Dichloro-4’-fluorobenzhydrol.
Oxidation: Formation of 3,3’-Dichloro-4’-fluorobenzoic acid.
Scientific Research Applications
Chemistry: 3,3’-Dichloro-4’-fluorobenzophenone is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for designing inhibitors or modulators of biological targets.
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3,3’-Dichloro-4’-fluorobenzophenone depends on its application. In chemical reactions, it acts as an electrophile in substitution reactions due to the electron-withdrawing effects of the chlorine and fluorine atoms. In biological systems, its mechanism of action would be determined by its interaction with specific molecular targets, such as enzymes or receptors, which could be influenced by its structural features.
Comparison with Similar Compounds
- 3,3’-Dichlorobenzophenone
- 4’-Fluorobenzophenone
- 3,3’-Difluorobenzophenone
Comparison: 3,3’-Dichloro-4’-fluorobenzophenone is unique due to the presence of both chlorine and fluorine substituents on the benzophenone core. This combination of substituents can influence its reactivity and physical properties, making it distinct from other benzophenone derivatives. For example, the presence of fluorine can enhance the compound’s lipophilicity and metabolic stability, while chlorine can affect its electron density and reactivity in substitution reactions.
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-(3-chlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO/c14-10-3-1-2-8(6-10)13(17)9-4-5-12(16)11(15)7-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJWGMFEWRBQKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501230746 |
Source
|
Record name | (3-Chloro-4-fluorophenyl)(3-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501230746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951890-01-0 |
Source
|
Record name | (3-Chloro-4-fluorophenyl)(3-chlorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951890-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chloro-4-fluorophenyl)(3-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501230746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.